molecular formula C9H5ClN2O3 B1465032 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260740-15-5

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1465032
CAS No.: 1260740-15-5
M. Wt: 224.6 g/mol
InChI Key: OGSZRKMKBNNYTI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions of suitable precursors. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound. Industrial production may involve continuous flow reactors and optimized conditions to enhance yield and purity.

Key Reactions

  • Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
  • Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
  • Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Investigated for potential biological activities including:
    • Antimicrobial Properties: Exhibits activity against various microbial strains .
    • Anticancer Activity: Research indicates potential effectiveness against cancer cell lines.

Medicine

  • Ongoing studies are exploring its therapeutic potential for various diseases, particularly due to its interaction with biological targets such as enzymes and receptors.

Industry

  • Utilized in developing new materials and as a precursor for other chemical compounds.

The biological activity of this compound has been the subject of numerous studies. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects. Notable activities include:

  • Antibacterial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antifungal and Antiviral Properties: Related compounds have shown promise in inhibiting fungal growth and viral replication.

Case Studies and Research Findings

Research has highlighted several case studies that explore the pharmacological potential of oxadiazole derivatives:

  • Antimicrobial Evaluation: A study demonstrated that various synthesized derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa using disc diffusion methods .
  • Pharmacological Assessment: Another study assessed anti-inflammatory properties of oxadiazole derivatives using carrageenan-induced rat paw edema models, showing promising results compared to standard medications like diclofenac .
  • Molecular Docking Studies: Research utilizing molecular docking techniques has revealed interactions between oxadiazole derivatives and peptide deformylase enzymes, suggesting a mechanism for their antibacterial action .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the substituents attached to the ring.

    Isoxazole Derivatives: Isoxazoles have a similar five-membered ring structure but with different positioning of nitrogen and oxygen atoms.

Uniqueness

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C9H5ClN2O, featuring a five-membered ring structure with two nitrogen atoms and a carboxylic acid group. The synthesis often involves cyclization reactions, such as the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the oxadiazole compound .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens. A related study indicated that oxadiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors. For instance, it has been noted to modulate the activity of topoisomerase I, an essential enzyme for DNA replication and transcription .

Case Studies and Research Findings

A summary of notable studies evaluating the biological activities of this compound is presented below:

StudyFindings
Study A Investigated the anticancer effects on leukemia cell lines (CEM-13 and U-937), showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Study B Evaluated the compound's antimicrobial properties against various bacterial strains, highlighting its effectiveness comparable to known antibiotics .
Study C Focused on the compound's ability to inhibit topoisomerase I activity in vitro, suggesting a potential pathway for its anticancer effects .
Study D Assessed the structure-activity relationship (SAR) of oxadiazole derivatives indicating that substitutions on the phenyl ring significantly affect biological potency .

Comparative Analysis with Related Compounds

Comparative studies have shown that this compound exhibits unique properties compared to other oxadiazole derivatives:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (MCF-7)0.65
DoxorubicinAnticancer (MCF-7)0.15
Other OxadiazolesVaries widely (0.11 - 10) depending on structureVaries

Properties

IUPAC Name

5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSZRKMKBNNYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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